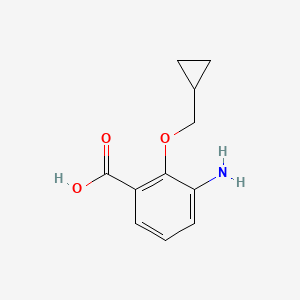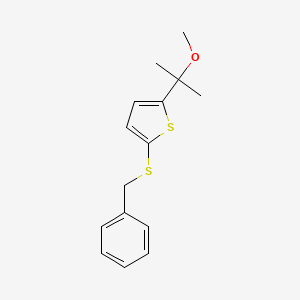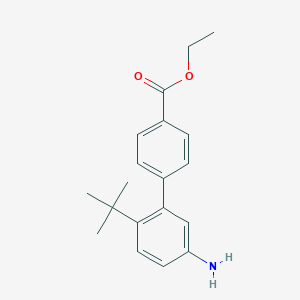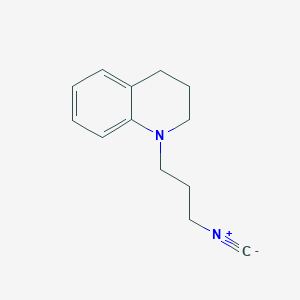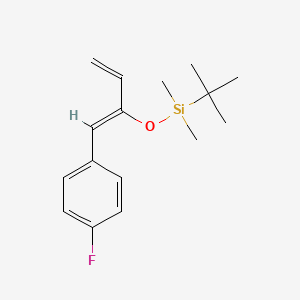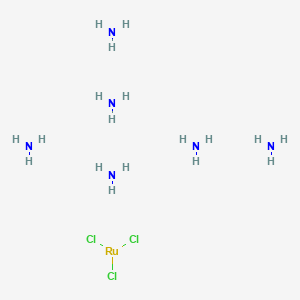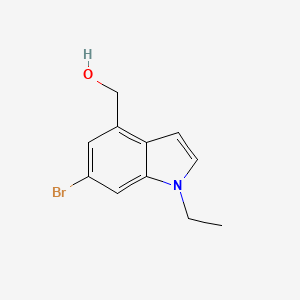
Boc-NH-PEG28-CH2CH2COOH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-NH-PEG28-CH2CH2COOH is a polyethylene glycol (PEG)-based compound that is commonly used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound features a Boc-protected amine group and a carboxyl group, making it a versatile reagent in various chemical and biological applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Boc-NH-PEG28-CH2CH2COOH typically involves the reaction of a PEG chain with a Boc-protected amine and a carboxyl group. The reaction conditions often include the use of organic solvents such as dichloromethane (DCM) and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the coupling reactions.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high purity and yield. The process may include steps such as purification through column chromatography and crystallization to obtain the final product with the desired specifications.
Análisis De Reacciones Químicas
Types of Reactions
Boc-NH-PEG28-CH2CH2COOH undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amine can be deprotected under acidic conditions to yield a free amine, which can then participate in nucleophilic substitution reactions.
Coupling Reactions: The carboxyl group can react with amines to form amide bonds, commonly used in peptide synthesis.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include amide-linked compounds, which are essential in the synthesis of peptides and other biologically active molecules .
Aplicaciones Científicas De Investigación
Boc-NH-PEG28-CH2CH2COOH has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Boc-NH-PEG28-CH2CH2COOH involves its role as a linker in PROTACs. The compound connects a ligand for an E3 ubiquitin ligase to a ligand for a target protein, facilitating the ubiquitination and subsequent degradation of the target protein via the proteasome pathway . This targeted degradation mechanism is crucial for regulating protein levels within cells and has significant therapeutic potential .
Comparación Con Compuestos Similares
Similar Compounds
Boc-NH-PEG8-CH2CH2COOH: A shorter PEG chain variant used in similar applications.
Fmoc-NH-PEG2-CH2COOH: Contains an Fmoc-protected amine and is used for different conjugation strategies.
Uniqueness
Boc-NH-PEG28-CH2CH2COOH is unique due to its longer PEG chain, which provides greater flexibility and solubility in aqueous environments. This makes it particularly useful in applications requiring extended reach and enhanced solubility .
Propiedades
Fórmula molecular |
C64H127NO32 |
|---|---|
Peso molecular |
1422.7 g/mol |
Nombre IUPAC |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C64H127NO32/c1-64(2,3)97-63(68)65-5-7-70-9-11-72-13-15-74-17-19-76-21-23-78-25-27-80-29-31-82-33-35-84-37-39-86-41-43-88-45-47-90-49-51-92-53-55-94-57-59-96-61-60-95-58-56-93-54-52-91-50-48-89-46-44-87-42-40-85-38-36-83-34-32-81-30-28-79-26-24-77-22-20-75-18-16-73-14-12-71-10-8-69-6-4-62(66)67/h4-61H2,1-3H3,(H,65,68)(H,66,67) |
Clave InChI |
LMBQMFJIVMPTPC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


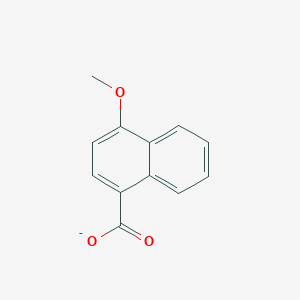
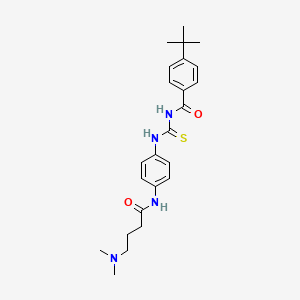

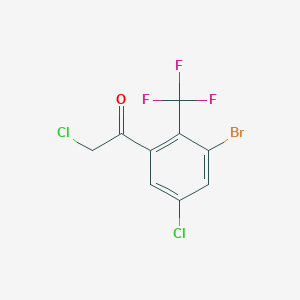
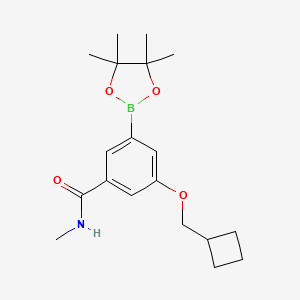
![1-[2-(3-Trifluoromethylphenyl)-ethyl]-1H-pyrazol-4-ol](/img/structure/B13726022.png)
